molecular formula C22H23NO3 B2797617 (Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 869077-30-5

(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No. B2797617
M. Wt: 349.43
InChI Key: LXAWTSYLTKULGA-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 349.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential PET Probe for Imaging PIM1 Enzyme

(Z)-2-((1H-Indazol-3-yl)methylene)-6-[(11)C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a close derivative, has been identified as a potent inhibitor of the proviral integration site in moloney murine leukemia virus kinase 1 (PIM1). It holds potential as a PET (Positron Emission Tomography) probe for imaging of the enzyme PIM1, indicating its use in advanced imaging techniques in medical diagnostics (Gao et al., 2013).

Antioxidant Properties

Benzofuran derivatives, including those similar to the compound , have been synthesized through Strecker-type reactions and exhibit significant antioxidant properties. These compounds demonstrate good free radical scavenging capacity, comparing favorably with known antioxidants like BHT (butylated hydroxytoluene) and TBHQ (tert-butylhydroquinone) (Ezzatzadeh & Hossaini, 2018).

Antimicrobial Activity

Several derivatives structurally similar to the compound have shown significant antimicrobial activity. For instance, some thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives exhibit notable antibacterial and antifungal activities, presenting potential in combating a wide range of microorganisms (Suresh et al., 2016).

Anti-malarial Activity

Derivatives of piperazine, structurally similar to the compound , have been investigated for their anti-malarial properties. Certain arylmethyl piperazine derivatives are reported to have potential as anti-malarial agents, providing a foundation for further exploration in this therapeutic area (Cunico et al., 2009).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-5-7-16(8-6-15)13-20-21(25)17-9-10-19(24)18(22(17)26-20)14-23-11-3-2-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWTSYLTKULGA-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

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